4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime
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Overview
Description
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime is a chemical compound with the molecular formula C6H4Cl2N2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms, a methylthio group, a carbaldehyde group, and an oxime group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime typically involves the following steps:
Formation of 4,6-Dichloro-2-(methylthio)pyrimidine: This intermediate is synthesized by reacting 2-chloro-4,6-dichloropyrimidine with methylthiol in the presence of a base such as sodium hydroxide.
Oxidation to 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the carbaldehyde derivative.
Formation of Oxime: Finally, the carbaldehyde derivative is reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with nucleophiles like amines, alcohols, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, thiols, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: Lacks the carbaldehyde and oxime groups.
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of a carbaldehyde group.
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxaldehyde: Lacks the oxime group.
Uniqueness
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime is unique due to the presence of both the carbaldehyde and oxime groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
33097-12-0 |
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Molecular Formula |
C6H5Cl2N3OS |
Molecular Weight |
238.09 g/mol |
IUPAC Name |
(NZ)-N-[(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5Cl2N3OS/c1-13-6-10-4(7)3(2-9-12)5(8)11-6/h2,12H,1H3/b9-2- |
InChI Key |
QNDOJFRYZPCHJA-MBXJOHMKSA-N |
Isomeric SMILES |
CSC1=NC(=C(C(=N1)Cl)/C=N\O)Cl |
SMILES |
CSC1=NC(=C(C(=N1)Cl)C=NO)Cl |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C=NO)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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